1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, one substituted with fluorine atoms and the other with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4-Difluorophenyl)-3-(3-hydroxyphenyl)urea.
Reduction: Formation of 1-(2,4-Difluorophenyl)-3-(3-aminophenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in a different position, potentially leading to different properties.
1-(2,4-Difluorophenyl)-3-(3-chlorophenyl)urea: Substitution of the methoxy group with a chlorine atom, which can significantly alter its reactivity and applications.
Uniqueness
1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of substituents on the aromatic rings. The presence of both fluorine and methoxy groups can influence its chemical behavior, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-10(8-11)17-14(19)18-13-6-5-9(15)7-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFDIXKELQDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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